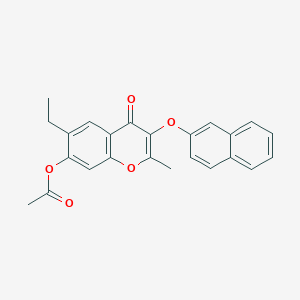
6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate, also known as EMA, is a chemical compound that belongs to the class of coumarin derivatives. EMA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate is not fully understood. However, studies have suggested that 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has also been reported to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has been reported to have various biochemical and physiological effects. Studies have shown that 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has also been reported to reduce oxidative stress by increasing the levels of antioxidant enzymes such as SOD and CAT. 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has shown promising results in various in vitro and in vivo studies, making it a potential candidate for drug development. However, 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has some limitations for lab experiments. It is a highly lipophilic compound, which can limit its solubility in aqueous solutions. 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate can also exhibit non-specific binding, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for research on 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate. One possible direction is to investigate the potential of 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to explore the structure-activity relationship of 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate and its analogs to identify compounds with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate and its potential side effects.
Conclusion:
In conclusion, 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate and its analogs.
Synthesemethoden
6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate can be synthesized using various methods, including the Perkin reaction, Knoevenagel condensation, and Pechmann condensation. The most commonly used method for synthesizing 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate is the Perkin reaction, which involves the condensation of 2-naphthol with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a solvent such as toluene or xylene.
Wissenschaftliche Forschungsanwendungen
6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and pharmaceuticals. 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate can inhibit the growth of cancer cells and induce apoptosis. 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has also been reported to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
(6-ethyl-2-methyl-3-naphthalen-2-yloxy-4-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-4-16-12-20-22(13-21(16)28-15(3)25)27-14(2)24(23(20)26)29-19-10-9-17-7-5-6-8-18(17)11-19/h5-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRNAUWAHCFGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=CC4=CC=CC=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6119634.png)
![10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B6119642.png)

![2-chloro-N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6119650.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6119659.png)
![1-ethyl-4-[2-(phenylthio)ethyl]-2,3-piperazinedione](/img/structure/B6119663.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6119687.png)
![1-{2-methoxy-4-[(4-propyl-1-piperazinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6119692.png)
![methyl 6-[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]nicotinate](/img/structure/B6119699.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4-oxo-4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B6119701.png)
![2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone](/img/structure/B6119707.png)
![1-(diphenylmethyl)-N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119722.png)
![3-hydroxy-3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]methyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6119736.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B6119741.png)